3-{3-[4-(4-Methoxyphenyl)piperazin-1-yl]propyl}-2-(prop-2-en-1-ylsulfanyl)-3,4-dihydroquinazolin-4-one
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Overview
Description
3-{3-[4-(4-Methoxyphenyl)piperazin-1-yl]propyl}-2-(prop-2-en-1-ylsulfanyl)-3,4-dihydroquinazolin-4-one is a complex organic compound that features a quinazolinone core structure
Preparation Methods
The synthesis of 3-{3-[4-(4-Methoxyphenyl)piperazin-1-yl]propyl}-2-(prop-2-en-1-ylsulfanyl)-3,4-dihydroquinazolin-4-one typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Piperazine Derivative: The initial step involves the reaction of 4-methoxyphenylpiperazine with a suitable alkylating agent to introduce the propyl group.
Quinazolinone Core Formation: The next step involves the cyclization of the intermediate with an appropriate reagent to form the quinazolinone core.
Introduction of the Prop-2-en-1-ylsulfanyl Group:
Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of catalysts and specific reaction conditions to enhance efficiency .
Chemical Reactions Analysis
3-{3-[4-(4-Methoxyphenyl)piperazin-1-yl]propyl}-2-(prop-2-en-1-ylsulfanyl)-3,4-dihydroquinazolin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine and quinazolinone moieties.
Common reagents and conditions for these reactions include the use of solvents like methanol or dichloromethane, and reaction temperatures ranging from room temperature to reflux conditions .
Scientific Research Applications
3-{3-[4-(4-Methoxyphenyl)piperazin-1-yl]propyl}-2-(prop-2-en-1-ylsulfanyl)-3,4-dihydroquinazolin-4-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial and antifungal agent due to its structural similarity to other bioactive piperazine derivatives.
Biological Studies: It is used in molecular docking studies to understand its interaction with various biological targets, such as enzymes and receptors.
Pharmacological Research: The compound is investigated for its potential therapeutic effects, including its role as an antipsychotic or antimalarial agent.
Mechanism of Action
The mechanism of action of 3-{3-[4-(4-Methoxyphenyl)piperazin-1-yl]propyl}-2-(prop-2-en-1-ylsulfanyl)-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, leading to inhibition or activation of specific pathways. For example, it may act as an antagonist at certain neurotransmitter receptors, thereby modulating neurological activity .
Comparison with Similar Compounds
Similar compounds to 3-{3-[4-(4-Methoxyphenyl)piperazin-1-yl]propyl}-2-(prop-2-en-1-ylsulfanyl)-3,4-dihydroquinazolin-4-one include:
4-(3-(4-Benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one: This compound also features a piperazine moiety and exhibits significant antimicrobial activity.
1-(2-Methoxyphenyl)piperazine Derivatives: These compounds are known for their pharmacological properties, including antihypertensive and antipsychotic effects.
The uniqueness of this compound lies in its specific structural configuration, which may confer distinct biological activities and therapeutic potential .
Properties
Molecular Formula |
C25H30N4O2S |
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Molecular Weight |
450.6 g/mol |
IUPAC Name |
3-[3-[4-(4-methoxyphenyl)piperazin-1-yl]propyl]-2-prop-2-enylsulfanylquinazolin-4-one |
InChI |
InChI=1S/C25H30N4O2S/c1-3-19-32-25-26-23-8-5-4-7-22(23)24(30)29(25)14-6-13-27-15-17-28(18-16-27)20-9-11-21(31-2)12-10-20/h3-5,7-12H,1,6,13-19H2,2H3 |
InChI Key |
FNFJVKKSHYNSBW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)CCCN3C(=O)C4=CC=CC=C4N=C3SCC=C |
Origin of Product |
United States |
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